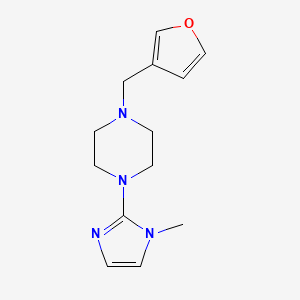
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide is a structurally complex molecule that may be related to various pharmacologically active acetamides. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on acetamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of acetamide derivatives often involves multi-step reaction sequences. For example, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides as opioid kappa agonists starts from chiral amino acids, introducing various alkyl and aryl substituents . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involves stirring specific precursors in dry dichloromethane, followed by the addition of lutidine and TBTU . These methods suggest that the synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide would likely involve careful selection of starting materials and reagents to introduce the appropriate functional groups.
Molecular Structure Analysis
Molecular structure analysis often employs techniques like density functional theory (DFT) to optimize the geometry of molecules and predict their IR spectra . The crystal structure of related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, reveals extended or bent conformations influenced by the arrangement of amide groups and substituents . These analyses are crucial for understanding the three-dimensional conformation of acetamide derivatives, which is often related to their biological activity.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including those that modify their pharmacological properties. For instance, the methylation of specific analogues to introduce [11C] labels for positron emission tomography (PET) imaging is a chemical transformation that can be applied to acetamide derivatives . The presence of functional groups like acetyl, methoxy, and phenoxy in the compound of interest suggests that it could participate in similar reactions, potentially altering its biological activity or enabling its use in diagnostic imaging.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of hydrogen bonds and pi-pi interactions in the crystal structures of lanthanide complexes with acetamide ligands affects their luminescent properties . Similarly, the introduction of substituents like bromo, tert-butyl, and nitro groups can impact the cytotoxic, anti-inflammatory, analgesic, and antipyretic activities of acetamide derivatives . These properties are essential for the development of new drugs and materials.
Applications De Recherche Scientifique
Synthesis and Chemical Analysis
Research on compounds with similar structural features emphasizes the importance of chemoselective acetylation processes. For instance, the study of chemoselective monoacetylation of the amino group of 2-aminophenol, aiming to achieve N-(2-hydroxyphenyl)acetamide, a precursor in antimalarial drug synthesis, highlights the significance of catalyst selection and process optimization in synthetic organic chemistry. Such studies are crucial for understanding the synthesis pathways of complex molecules and can be applied to the synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide for various research applications (Magadum & Yadav, 2018).
Molecular Docking and Pharmacological Analysis
Another aspect of scientific research involving similar compounds involves molecular docking studies and pharmacological assessments. For instance, acetamide derivatives have been synthesized and evaluated for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These studies not only provide a foundation for developing new therapeutic agents but also offer a methodological framework for analyzing the interactions between N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide and biological targets (Rani, Pal, Hegde, & Hashim, 2016).
Environmental Impact and Herbicide Activity
Research into chloroacetamide herbicides provides insights into the environmental behavior and impact of similar compounds. Studies on the metabolism of chloroacetamide herbicides in liver microsomes from different species help understand the biochemical fate and potential toxicity of related acetamide derivatives in the environment and living organisms. This knowledge is critical for assessing the safety and ecological implications of using similar compounds in agriculture or other industries (Coleman, Linderman, Hodgson, & Rose, 2000).
Propriétés
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12(19)16-7-6-15(23-16)8-9-18-17(20)11-22-14-5-3-4-13(10-14)21-2/h3-7,10H,8-9,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUJVRAUWXCWBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)COC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(3-methoxyphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]but-2-enamide](/img/structure/B2502361.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2502362.png)


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B2502367.png)
![N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2502368.png)
![4-methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2502369.png)
![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2502370.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2502376.png)
![ethyl 2-(aminocarbonyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate](/img/structure/B2502377.png)
![5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride](/img/structure/B2502378.png)
![1-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-phenylurea](/img/structure/B2502379.png)
![N-(3-acetamidophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2502381.png)